molecular formula C7H12N2O6 B14363665 5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane CAS No. 91173-72-7

5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane

Cat. No.: B14363665
CAS No.: 91173-72-7
M. Wt: 220.18 g/mol
InChI Key: CGOQBFIMNPGGTN-UHFFFAOYSA-N
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Description

5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane is an organic compound characterized by the presence of nitro groups and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane typically involves the nitration of a suitable precursor compound. The reaction conditions often include the use of strong nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the desired positions on the molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amines.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups may participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways. The dioxane ring structure may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1,3-dioxane: Lacks the additional nitropropan-2-yl group, resulting in different chemical properties and reactivity.

    2-Nitro-1,3-dioxane: Similar dioxane ring structure but with nitro groups in different positions, leading to variations in chemical behavior.

Uniqueness

5-Nitro-5-(2-nitropropan-2-yl)-1,3-dioxane is unique due to the presence of multiple nitro groups and the specific positioning of these groups on the dioxane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91173-72-7

Molecular Formula

C7H12N2O6

Molecular Weight

220.18 g/mol

IUPAC Name

5-nitro-5-(2-nitropropan-2-yl)-1,3-dioxane

InChI

InChI=1S/C7H12N2O6/c1-6(2,8(10)11)7(9(12)13)3-14-5-15-4-7/h3-5H2,1-2H3

InChI Key

CGOQBFIMNPGGTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COCOC1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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